molecular formula C19H23ClN2 B1683668 Triprolidine hydrochloride monohydrate CAS No. 6138-79-0

Triprolidine hydrochloride monohydrate

Cat. No.: B1683668
CAS No.: 6138-79-0
M. Wt: 314.9 g/mol
InChI Key: WYUYEJNGHIOFOC-NWBUNABESA-N
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Description

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder with a bitter taste . It is a sedating antihistamine used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders . It has a role as a H1-receptor antagonist .


Molecular Structure Analysis

The molecular formula of this compound is C19H22N2.ClH.H2O . The IUPAC name is 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride . The molecular weight is 332.9 g/mol .


Chemical Reactions Analysis

This compound discolors on exposure to light. It is an acidic salt and can neutralize bases . These neutralizations generate heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .


Physical and Chemical Properties Analysis

This compound is an odorless white crystalline powder with a bitter taste . It is water-soluble .

Scientific Research Applications

Binding Mechanism with Human Serum Albumin

Research has provided biophysical insights into the binding mechanism of Triprolidine hydrochloride to human serum albumin (HSA). Studies utilizing fluorescence spectroscopy, circular dichroism (CD), isothermal titration calorimetry (ITC), and molecular docking approaches have demonstrated that Triprolidine hydrochloride binds to HSA through static quenching. Thermodynamic parameters, binding stoichiometry, and constant between Triprolidine and HSA were determined, suggesting variations in HSA conformation upon Triprolidine binding. This interaction could influence the drug's distribution and efficacy in the human body (Yasmeen & Riyazuddeen, 2017).

Photostability and Thermal Stability

The stability of Triprolidine hydrochloride, particularly its thermal and photostability, has been a subject of study due to its photosensitive nature. Investigations into its stability in the presence of β-cyclodextrin (BCD) and glucose have shown that Triprolidine hydrochloride exhibits general stability under various conditions. These studies are essential for understanding the drug's behavior in different formulations and environmental exposures, ensuring its efficacy and safety in pharmaceutical preparations (Ndlebe, Brown, & Glass, 2004).

Inhibition of Vascular Permeability by Antihistamines

Triprolidine hydrochloride has been shown to have a marked inhibitory effect on the local increase of vascular permeability induced by bradykinin. This effect is significant as it highlights Triprolidine's potential in managing conditions characterized by increased vascular permeability. The specificity and mechanism of this inhibition could provide insights into new therapeutic approaches for such conditions (Becker, Mota, & Wong, 1968).

Interaction with Serum Albumins

Further studies on the interaction between Triprolidine hydrochloride and serum albumins (both bovine and human) have utilized spectroscopic methods to reveal the static quenching mechanism of this interaction. These studies have helped to clarify the binding characteristics and thermodynamics of Triprolidine with proteins, providing a deeper understanding of its pharmacokinetics and pharmacodynamics (Sandhya et al., 2011).

Microbial Transformation

The microbial transformation of Triprolidine hydrochloride by the fungus Cunninghamella elegans has been explored to produce known mammalian metabolites of Triprolidine. This study not only mirrors mammalian metabolism but also presents an alternative synthesis route for potential metabolites, contributing to the understanding of the drug's metabolic pathways and potential environmental breakdown processes (Hansen et al., 1988).

Mechanism of Action

Target of Action

Triprolidine hydrochloride monohydrate primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. When histamine binds to the H1 receptor, it triggers symptoms such as sneezing, itching, and runny nose, which are commonly associated with allergies .

Mode of Action

Triprolidine acts as an antagonist at the histamine H1 receptor . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . By binding to these receptors, triprolidine blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by triprolidine is the histamine signaling pathway . By blocking the H1 receptor, triprolidine inhibits the effects of histamine, a key mediator of allergic reactions. This results in a decrease in symptoms such as sneezing, itching, and runny nose .

Pharmacokinetics

Triprolidine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of triprolidine is approximately 2.1 ± 0.8 hours . The time to peak concentration in the body is around 1.7 ± 0.5 hours . Only about 1% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of triprolidine’s action primarily involve the suppression of histamine-induced reactions . By blocking the H1 receptor, triprolidine prevents histamine from exerting its effects, thereby alleviating symptoms of allergies such as sneezing, itching, and runny nose .

Action Environment

For instance, the presence of certain foods or drugs can affect the absorption, distribution, metabolism, and excretion of a drug, potentially impacting its efficacy and stability . .

Safety and Hazards

Triprolidine hydrochloride monohydrate may cause drowsiness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Triprolidine hydrochloride monohydrate has been in clinical use for more than 70 years to treat allergic and nonallergic symptoms including relief from cold and flu symptoms . Despite their widespread use, pharmacokinetic data are sparse for older, first-generation antihistamines . Future research could focus on gathering more pharmacokinetic data and exploring new therapeutic uses for this compound .

Properties

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride
Source PubChem
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InChI

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYEJNGHIOFOC-NWBUNABESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
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Related CAS

486-12-4 (Parent)
Record name Triprolidine hydrochloride anhydrous
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DSSTOX Substance ID

DTXSID10872513
Record name Triprolidine hydrochloride
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Molecular Weight

314.9 g/mol
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Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533048
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

550-70-9, 6138-79-0
Record name Triprolidine hydrochloride
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Record name Triprolidine hydrochloride
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Record name Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1)
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Record name TRIPROLIDINE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Triprolidine Hydrochloride Monohydrate, and how does it exert its antihistaminic effect?

A1: this compound acts as a histamine H1-receptor antagonist. [] It competitively binds to these receptors, preventing histamine from binding and triggering allergic reactions. While its exact downstream effects are complex and not fully elucidated, this blockade helps alleviate symptoms like itching, sneezing, and runny nose associated with allergies.

Q2: Can you describe the structural features of this compound?

A2: this compound is a crystalline compound. [] Its crystal structure reveals key features: * The 2-pyridyl ring and the p-tolyl system have specific dihedral angles concerning the double bond.* A protonated tertiary nitrogen atom forms a hydrogen bond with a chloride ion.* Two chloride ions are interconnected through hydrogen bonds with two water molecules, creating a distorted square planar arrangement. * The pyridyl ring participates in π orbital overlap with another pyridyl ring and forms a hydrogen bond with the nitrogen function. These structural insights provide a basis for understanding its interactions within biological systems.

Q3: How is this compound formulated for controlled drug release, and what advantages do these formulations offer?

A3: Researchers have successfully incorporated this compound into Interpenetrating Polymer Network (IPN) microspheres using acrylamide-grafted Carboxymethylcellulose and Sodium alginate. [] This formulation, prepared via a water-in-oil emulsion method and crosslinked with glutaraldehyde, allows for the controlled release of the drug over an extended period, as demonstrated by release studies showing sustained drug release up to 12 hours. [] This controlled release characteristic is advantageous as it could potentially lead to prolonged therapeutic effects and improved patient compliance by reducing dosing frequency.

Q4: Are there any known microbial metabolic pathways for this compound?

A4: Yes, studies have shown that the fungus Cunninghamella elegans can metabolize this compound. [] This fungus primarily converts the drug into hydroxymethyl triprolidine, a known mammalian metabolite, through a process involving a mono-oxygenase enzyme and molecular oxygen. Interestingly, further oxidation to the carboxylic acid derivative (another mammalian metabolite) was not observed in this fungal model.

Q5: What analytical techniques are employed to study and quantify this compound?

A5: Various analytical techniques have been used to investigate this compound. These include:* High-performance liquid chromatography (HPLC): Used for isolating and quantifying the drug and its metabolites in biological samples. []* Gas chromatography with nitrogen-phosphorus detection (GC-NPD): This technique provides sensitive detection and quantification of the drug, particularly in complex matrices like animal feed, urine, and wastewater. []* Differential scanning calorimetry (DSC): Used to characterize the thermal properties and confirm the molecular-level distribution of this compound within polymeric matrices for drug delivery. []* Scanning electron microscopy (SEM): Employed to visualize the morphology and size of drug-loaded microspheres, confirming the formation of spherical particles. []* Laser particle size analyzer: Used to determine the particle size and size distribution of the microspheres, crucial parameters for controlled drug release formulations. [] Researchers leverage these diverse methods to ensure the quality, efficacy, and safety of this compound formulations.

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